![molecular formula C13H17ClN2O4S B512974 1-[4-(4-Chloro-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 941263-73-6](/img/structure/B512974.png)
1-[4-(4-Chloro-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
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Description
Synthesis Analysis
A library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives has been designed and synthesized through a multi-step procedure. The structures of these compounds were characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. These derivatives were evaluated for drug likeness according to Lipinski’s rule of five (RO5). While most of the compounds complied with RO5, one of them showed two violations. Additionally, these compounds were screened for antibacterial activity, with three of them exhibiting activity against bacteria such as Bacillus subtilis and Staphylococcus aureus .
Molecular Structure Analysis
The molecular structure of 1-(piperazin-1-yl)ethan-1-one consists of an acetyl group attached to a piperazine ring. The piperazine moiety contributes to its biological activity, making it an interesting scaffold for drug development .
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
It is known that piperazines can inhibit microtubule synthesis by a unique mechanism, inhibit cell cycle progression, and inhibit angiogenesis, which is critical to a tumor cell’s ability to grow and metastasize .
Biochemical Pathways
The disruption of pi3kδ expression or its activity, which is a known target of some piperazine derivatives, leads to a decrease in inflammatory and immune responses .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5). One of the compounds showed two violations, whereas the others complied with RO5 . This suggests that the compound may have acceptable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Some structurally modified 3- (piperazin-1-yl)-1,2-benzothiazole derivatives have been found to be active against bacillus subtilis and staphylococcus aureus .
properties
IUPAC Name |
1-[4-(4-chloro-3-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-10(17)15-5-7-16(8-6-15)21(18,19)11-3-4-12(14)13(9-11)20-2/h3-4,9H,5-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATECDNNXJFEILJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Chloro-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one |
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